![molecular formula C20H30N4O2 B5518946 N-[(3S*,4R*)-1-(1-isonicotinoyl-4-piperidinyl)-4-isopropyl-3-pyrrolidinyl]acetamide](/img/structure/B5518946.png)
N-[(3S*,4R*)-1-(1-isonicotinoyl-4-piperidinyl)-4-isopropyl-3-pyrrolidinyl]acetamide
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Description
The compound of interest belongs to a class of chemicals that are synthesized for their potential biological activities. Such compounds are typically explored for their interactions with biological targets, which can lead to the development of new therapeutic agents. The synthesis and analysis of this compound involve complex organic chemistry techniques aimed at creating specific molecular architectures designed for high activity and selectivity towards biological targets.
Synthesis Analysis
The synthesis of similar compounds involves multi-step organic reactions, starting from basic building blocks such as pyrrolidine, piperidine, and isonicotinoyl derivatives. A common approach may involve the formation of the pyrrolidine and piperidine frameworks followed by functional group modifications to introduce the isopropyl and isonicotinoyl groups. Techniques such as reductive amination, acylation, and substitution reactions are commonly employed in these syntheses (Shit, Choudhury, & Saikia, 2023).
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by the presence of multiple chiral centers, which significantly impacts their biological activity and interactions with biological targets. Advanced techniques such as X-ray crystallography and NMR spectroscopy are employed to determine the precise stereochemistry and confirm the molecular conformation (Sharma et al., 2018).
Scientific Research Applications
Anxiolytic Potential
Research has identified diarylacetylene piperidinyl amides, which share structural similarities with N-[(3S*,4R*)-1-(1-isonicotinoyl-4-piperidinyl)-4-isopropyl-3-pyrrolidinyl]acetamide, as novel anxiolytics. These compounds have shown oral activity in animal models predictive of clinical efficacy for treating anxiety, suggesting their potential as therapeutic agents for mood and emotional regulation disorders (Kordik et al., 2006).
Corrosion Inhibition
Another study explored the synthesis and evaluation of acetamide derivatives, including those with long alkyl side chains, as corrosion inhibitors. These compounds were tested in various mediums, showing promising inhibition efficiencies. Such research indicates the utility of N-[(3S*,4R*)-1-(1-isonicotinoyl-4-piperidinyl)-4-isopropyl-3-pyrrolidinyl]acetamide derivatives in protecting materials from corrosion, potentially benefiting industries requiring corrosion-resistant solutions (Yıldırım & Çetin, 2008).
Neuropharmacological Research Template
The structure of N-[(3S*,4R*)-1-(1-isonicotinoyl-4-piperidinyl)-4-isopropyl-3-pyrrolidinyl]acetamide serves as a significant template for neuropharmacological research. Classic examples like ketamine and PCP, which are psychoactive arylcycloalkylamines, highlight the importance of such compounds in developing new therapeutic strategies for neuropsychiatric conditions. This underscores the chemical's role in synthesizing analogues for harm reduction and therapeutic purposes (Wallach et al., 2014).
properties
IUPAC Name |
N-[(3S,4R)-4-propan-2-yl-1-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O2/c1-14(2)18-12-24(13-19(18)22-15(3)25)17-6-10-23(11-7-17)20(26)16-4-8-21-9-5-16/h4-5,8-9,14,17-19H,6-7,10-13H2,1-3H3,(H,22,25)/t18-,19+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUKVOJWCYGYSS-RBUKOAKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CC1NC(=O)C)C2CCN(CC2)C(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CN(C[C@H]1NC(=O)C)C2CCN(CC2)C(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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